![molecular formula C18H19BrO3 B563401 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone CAS No. 93885-34-8](/img/structure/B563401.png)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone
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Description
“1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone” is a compound used for proteomics research . It has a molecular formula of C18H19BrO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a brominated propoxy group attached to a phenyl ring, which is further attached to a phenylpropanone group . The molecular weight is 363.25 .Physical And Chemical Properties Analysis
This compound is an oil that is soluble in chloroform, dichloromethane, and ethyl acetate . It should be stored at -20° C .Scientific Research Applications
Synthesis of β-Blocker Atenolol Precursors : Lund, Bøckmann, and Jacobsen (2016) studied the synthesis of both enantiomers of a compound closely related to 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, which were used as building blocks for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Chiral Synthesis and Enantioselectivity : Choi et al. (2010) explored the use of yeast reductase for the asymmetric synthesis of 3-Chloro-1-phenyl-1-propanol, a compound similar to the one , highlighting its potential in creating chiral intermediates for antidepressant drugs (Choi et al., 2010).
Enantiomeric Separation Techniques : Zhao et al. (2013) demonstrated the use of calix[4]arene-capped β-cyclodextrin-bonded silica particles as a chiral stationary phase for the enantiomeric separation of 1-phenyl-1-propanol, which shares structural similarity with the compound . This research provides insights into separation techniques for similar compounds (Zhao et al., 2013).
Use in Coal Flotation Processes : Vilasó-Cadre et al. (2021) researched the use of 3-phenyl-1-propanol, a structurally related compound, as a collector reagent in coal flotation, demonstrating the potential application of similar compounds in mineral processing (Vilasó-Cadre et al., 2021).
Inhibition and Antioxidant Studies : Rasool et al. (2021) synthesized new chalcones closely related to the compound and investigated their interaction with DNA, as well as their urease inhibition and antioxidant potential. This study suggests possible biomedical applications for similar compounds (Rasool et al., 2021).
Degradation Studies in Methamphetamine Impurity Profiling : Tsujikawa et al. (2021) analyzed the degradation of 1-phenyl-2-propanone (P2P), a precursor of methamphetamine and a compound structurally related to 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This study provides useful information for forensic analysis and impurity profiling of methamphetamine (Tsujikawa et al., 2021).
properties
IUPAC Name |
1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKSWPBFZCKPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661827 |
Source
|
Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone | |
CAS RN |
93885-34-8 |
Source
|
Record name | 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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